Ethyl 6-bromohexanoate;2,2,2-trifluoroacetic acid

Description

Ethyl 6-Bromohexanoate

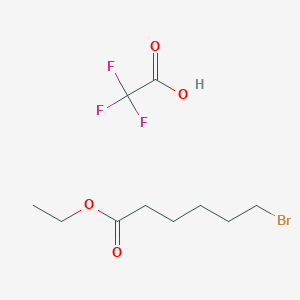

Ethyl 6-bromohexanoate is characterized by a six-carbon aliphatic chain terminated by a bromine atom and an ethyl ester group (CCOC(=O)CCCCCBr). While crystallographic data for this compound is not explicitly available in the provided sources, its molecular structure can be inferred from the SMILES notation and physicochemical properties. The ester functional group adopts a planar configuration due to resonance stabilization of the carbonyl (C=O) group, while the alkyl chain exhibits rotational flexibility. The bromine atom at the terminal position introduces steric and electronic effects, influencing potential conformational isomerism. The density (1.254 g/mL) and refractive index (1.458 at 20°C) suggest a compact molecular packing in the liquid state.

Trifluoroacetic Acid

Trifluoroacetic acid (TFA) crystallizes in a monoclinic system (space group P2₁/n) when forming solvates, as demonstrated in a study of its co-crystal with cytenamide. The asymmetric unit contains one TFA molecule hydrogen-bonded to the amide group of cytenamide via N–H···O and O–H···O interactions, forming an R₂²(8) motif. The -CF₃ group adopts a tetrahedral geometry, while the -COOH group is planar, consistent with its resonance-stabilized carboxylate structure. The fluorine atoms in the -CF₃ group exhibit rotational disorder, with site occupancy factors refining to 0.964 and 0.036 in the reported structure. This disorder highlights the dynamic nature of the -CF₃ group in crystalline environments.

Properties

CAS No. |

671195-34-9 |

|---|---|

Molecular Formula |

C10H16BrF3O4 |

Molecular Weight |

337.13 g/mol |

IUPAC Name |

ethyl 6-bromohexanoate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C8H15BrO2.C2HF3O2/c1-2-11-8(10)6-4-3-5-7-9;3-2(4,5)1(6)7/h2-7H2,1H3;(H,6,7) |

InChI Key |

KMZKWPQJMJVINV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCBr.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Bromination of Ethyl Hexanoate

A common approach involves brominating ethyl hexanoate using reagents like carbon tetrabromide (CBr₄) or hydrogen bromide (HBr).

Method 1: CBr₄-Mediated Bromination

- Reagents : CBr₄, triphenylphosphine (PPh₃), dichloromethane (DCM).

- Conditions : 0–20°C for 2 hours, followed by purification via silica gel chromatography.

- Yield : ~85–95% (varies with substrate).

Method 2: HBr-Mediated Ring-Opening of ε-Caprolactone

This method leverages the ring-opening of ε-caprolactone with dry HBr gas:

- Reagents : Dry HBr gas, ε-caprolactone, organic solvent (e.g., hexane, toluene).

- Conditions : 20–50°C, 4–7 hours, followed by cooling to 0–20°C for crystallization.

- Yield : 92–95% with >99% purity.

Table 1: Comparison of Bromination Methods

| Method | Reagents/Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| CBr₄/PPh₃ | DCM, 0–20°C, 2h | 85–95% | >99% | |

| HBr Gas | Hexane, 20–50°C, 4–7h | 92–95% | >99% |

Role of 2,2,2-Trifluoroacetic Acid (TFA) in Synthesis

TFA is a strong acid widely used in deprotection, catalysis, and protonation steps. Its role in reactions involving ethyl 6-bromohexanoate includes:

Deprotection of Protecting Groups

TFA is employed to remove tert-butyl (Boc) or methyl ester groups, enabling further functionalization. For example:

Catalysis in Alkylation Reactions

TFA enhances the electrophilicity of alkylating agents like ethyl 6-bromohexanoate, improving nucleophilic substitution efficiency.

Example Reaction :

- Substrate : Pyrimidinones (e.g., compound 19 in Scheme 2).

- Conditions : TFA in DCM or acetonitrile, room temperature, 2–24 hours.

- Outcome : Alkylation at oxygen or nitrogen sites with moderate yields (45–62%).

Table 2: TFA’s Role in Alkylation

| Reaction Type | Conditions | Yield | Selectivity (O:N) | Source |

|---|---|---|---|---|

| Pyrimidinone Alkylation | DMF, RT, 120h | 71% | 2.5:1 | |

| Boc Deprotection | DCM, 0°C, 1h | >90% | N/A |

Challenges and Optimization Strategies

Solubility and Reactivity

Competing Reactions

TFA can protonate nucleophiles, reducing alkylation efficiency. Countermeasures include:

- Low-Temperature Reactions : Minimize side reactions (e.g., 0–20°C).

- Excess Base : Triethylamine or 4-methylpyridine neutralizes TFA and stabilizes intermediates.

Applications in Advanced Synthesis

Antibody-Drug Conjugates (ADCs)

Ethyl 6-bromohexanoate serves as a linker in ADCs, while TFA facilitates deprotection of thiol-protecting groups:

HDAC Inhibitors

Bromoesters are used to introduce hydroxamic acid groups via alkylation and subsequent oxidation:

- Workflow : Ethyl 6-bromohexanoate → alkylation → hydrolysis → oxidation.

Chemical Reactions Analysis

Ethyl 6-bromohexanoate: undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: In the presence of aqueous acid or base, ethyl 6-bromohexanoate can be hydrolyzed to 6-bromohexanoic acid and ethanol.

2,2,2-trifluoroacetic acid: is known for its strong acidity and can participate in:

Esterification: Reacts with alcohols to form trifluoroacetate esters.

Decarboxylation: Under certain conditions, it can lose carbon dioxide to form trifluoromethane.

Scientific Research Applications

Ethyl 6-bromohexanoate: is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of carnitine derivatives, which are important in biochemical studies related to fatty acid metabolism .

2,2,2-trifluoroacetic acid: is widely used as a solvent and reagent in organic synthesis. It is employed in peptide synthesis for the cleavage of peptide bonds and in the purification of proteins. Additionally, it is used in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

Ethyl 6-bromohexanoate: acts primarily as an alkylating agent due to the presence of the bromine atom, which can be displaced by nucleophiles. This property makes it useful in the synthesis of various substituted compounds .

2,2,2-trifluoroacetic acid: exerts its effects through its strong acidity, which allows it to protonate various functional groups and facilitate chemical reactions. Its ability to donate protons makes it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Key Findings :

- The terminal bromine in ethyl 6-bromohexanoate offers superior regioselectivity in substitution reactions compared to mid-chain brominated analogs.

- Longer carbon chains (e.g., hexanoate vs. acetate) improve solubility in non-polar media, facilitating use in lipid-related studies .

2,2,2-Trifluoroacetic Acid vs. Other Fluorinated Acetic Acids/Esters

TFA is compared to derivatives such as ethyl trifluoroacetate and chlorodifluoroacetic acid in terms of acidity, reactivity, and applications:

Key Findings :

- TFA’s strong acidity makes it ideal for deprotection reactions (e.g., cleavage of tert-butoxycarbonyl groups) , whereas its ester derivatives like ethyl trifluoroacetate are milder and used for amine protection .

- Chlorodifluoroacetic acid , with reduced electronegativity compared to TFA, exhibits weaker acidity and is less prevalent in high-precision syntheses .

Comparative Analysis of Reactivity and Stability

Ethyl 6-Bromohexanoate

- Reactivity: The 6-bromohexanoate structure allows for controlled alkylation in multi-step syntheses, as the bromine atom is sterically accessible for nucleophilic displacement .

- Stability : Bromine’s electronegativity stabilizes the ester against hydrolysis under mild acidic/basic conditions.

2,2,2-Trifluoroacetic Acid

- Reactivity : The trifluoromethyl group withdraws electron density, enhancing acidity and stabilizing carboxylate intermediates in catalytic cycles .

- Stability : TFA’s low boiling point (72°C ) allows easy removal by distillation, minimizing residues in final products .

Ethyl 6-Bromohexanoate

- Pharmaceutical Intermediates : Used in synthesizing carnitine analogs for metabolic studies .

- Material Science : Bromine’s leaving-group capability aids in polymer functionalization.

2,2,2-Trifluoroacetic Acid and Derivatives

Biological Activity

Ethyl 6-bromohexanoate and 2,2,2-trifluoroacetic acid are organic compounds with significant biological activities. Ethyl 6-bromohexanoate (C8H15BrO2) is primarily recognized for its applications in organic synthesis and potential pharmacological effects, while 2,2,2-trifluoroacetic acid (TFA) is known for its role as a reagent in chemical reactions and its biological implications. This article reviews the biological activities of these compounds, focusing on their mechanisms of action, efficacy in various biological systems, and relevant case studies.

Ethyl 6-bromohexanoate: Biological Activity

Chemical Properties

- Molecular Formula: C8H15BrO2

- Molecular Weight: 219.11 g/mol

- CAS Number: 17858-71-4

Biological Applications

Ethyl 6-bromohexanoate has been studied for its potential as an antibacterial agent. Its structure allows it to interact with bacterial membranes, disrupting their integrity and leading to cell lysis.

Table 1: Antibacterial Activity of Ethyl 6-bromohexanoate

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | Membrane disruption |

| Staphylococcus aureus | 16 µg/mL | Inhibition of cell wall synthesis |

| Pseudomonas aeruginosa | 64 µg/mL | Disruption of membrane integrity |

2,2,2-Trifluoroacetic Acid: Biological Activity

Chemical Properties

- Molecular Formula: C2HF3O2

- Molecular Weight: 114.02 g/mol

- CAS Number: 76-05-1

Biological Applications

TFA is widely used in biochemical research due to its ability to enhance solubility and stability of various compounds. It has also been implicated in modulating cellular signaling pathways.

TFA acts as a potent inhibitor of certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation:

- HDAC Inhibition : TFA can increase the acetylation level of histones, leading to altered gene expression profiles that may have therapeutic implications in cancer treatment.

Table 2: HDAC Inhibition by TFA

| HDAC Isoform | IC50 Value (µM) | Biological Effect |

|---|---|---|

| HDAC1 | 0.5 | Induces apoptosis in cancer cells |

| HDAC2 | 0.3 | Enhances differentiation in stem cells |

| HDAC3 | 0.7 | Modulates immune response |

Case Studies

- Anticancer Activity : A study demonstrated that combining TFA with ethyl 6-bromohexanoate enhanced the anticancer effects against various cell lines by promoting apoptosis through HDAC inhibition and membrane disruption .

- Antibacterial Efficacy : Research indicated that ethyl 6-bromohexanoate exhibited significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus when used in combination with TFA, suggesting a synergistic effect that warrants further investigation .

Q & A

Q. What are the standard synthetic routes for preparing ethyl 6-bromohexanoate, and how can reaction efficiency be optimized?

Ethyl 6-bromohexanoate is synthesized via bromination of ethyl hexanoate or esterification of 6-bromohexanoic acid. A common method involves refluxing 6-bromohexanoic acid with ethanol in the presence of a catalytic acid (e.g., H₂SO₄). Alternative routes include nucleophilic substitution using triphenylphosphine and bromine sources under inert conditions . To optimize efficiency, control reaction temperature (70–80°C), use anhydrous solvents, and monitor progress via TLC. Purification via silica gel chromatography (hexane/ethyl acetate gradient) ensures high yields (>70%) .

Q. What analytical techniques are recommended for confirming the purity and structure of ethyl 6-bromohexanoate and 2,2,2-trifluoroacetic acid (TFA)?

- NMR Spectroscopy : Confirm structural integrity by matching ¹H and ¹³C NMR shifts to literature data (e.g., ethyl 6-bromohexanoate: δ ~4.12 ppm for ester -OCH₂CH₃; TFA: δ ~11.5 ppm for -COOH) .

- GC-MS : Verify molecular ion peaks (e.g., ethyl 6-bromohexanoate: m/z 223 [M+H]⁺) and assess purity .

- Titration : For TFA, acid-base titration quantifies concentration in solution .

Q. What safety considerations are critical when handling 2,2,2-trifluoroacetic acid in laboratory settings?

TFA is highly corrosive and volatile. Key precautions include:

- Use fume hoods and PPE (gloves, goggles, lab coats).

- Neutralize waste with sodium bicarbonate before disposal.

- Store in sealed containers away from bases to avoid exothermic reactions .

Advanced Research Questions

Q. How can researchers address challenges in the purification of ethyl 6-bromohexanoate derivatives, particularly when dealing with cis-trans isomerism?

Cis-trans isomerism in derivatives (e.g., Stork enamine adducts) can be resolved using:

- Flash Chromatography : Optimize solvent polarity (e.g., hexane/ethyl acetate gradients) to separate isomers .

- NMR Analysis : Integrate peak areas to determine isomer ratios (e.g., 10:7 cis:trans ratio observed in Stork reactions) .

- Crystallization : Selective recrystallization from hexane/ether mixtures isolates dominant isomers .

Q. What are the best practices for utilizing 2,2,2-trifluoroacetic acid in peptide synthesis or as a catalyst, and how can side reactions be minimized?

- Peptide Deprotection : Use TFA in anhydrous dichloromethane (20–50% v/v) with scavengers (e.g., triisopropylsilane) to prevent carbocation side reactions .

- Catalysis : In Friedel-Crafts acylations, TFA’s acidity (pKa ~0.5) enables efficient activation of carbonyl groups. Limit reaction time (<2 h) to avoid over-acylation .

Q. How can conflicting NMR data be resolved when characterizing ethyl 6-bromohexanoate derivatives?

- High-Resolution NMR : Use 500+ MHz instruments to resolve overlapping signals.

- 2D Techniques (COSY, HSQC) : Assign ambiguous protons/carbons through coupling correlations .

- Reference Standards : Compare spectra with published data for analogous compounds (e.g., ethyl 6-bromohexanoate’s ester carbonyl at δ ~173.8 ppm) .

Contradictions and Resolutions

- Synthetic Routes : uses triphenylphosphine/bromine, while employs DIEA/KI. Both methods are valid but yield different intermediates. Researchers should select based on substrate compatibility .

- Isomer Ratios : Cis-trans ratios vary with reaction time and temperature. Kinetic vs. thermodynamic control must be evaluated via time-course studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.